2-(2-Chlorophenyl)-4-fluorobenzoic acid 2-(2-Chlorophenyl)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1182811-41-1
VCID: VC11730798
InChI: InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7H,(H,16,17)
SMILES: C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Molecular Formula: C13H8ClFO2
Molecular Weight: 250.65 g/mol

2-(2-Chlorophenyl)-4-fluorobenzoic acid

CAS No.: 1182811-41-1

Cat. No.: VC11730798

Molecular Formula: C13H8ClFO2

Molecular Weight: 250.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chlorophenyl)-4-fluorobenzoic acid - 1182811-41-1

Specification

CAS No. 1182811-41-1
Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
IUPAC Name 2-(2-chlorophenyl)-4-fluorobenzoic acid
Standard InChI InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-9(12)11-7-8(15)5-6-10(11)13(16)17/h1-7H,(H,16,17)
Standard InChI Key PHYBFTIGBOGXQN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

The IUPAC name for this compound is 2-(2-chlorophenyl)-4-fluorobenzoic acid, with a molecular formula of C₁₃H₈ClFO₂. The structure consists of a benzoic acid moiety substituted at the 2-position with a chlorophenyl group and at the 4-position with a fluorine atom. The chlorine atom enhances electrophilic substitution reactivity, while the fluorine atom improves metabolic stability and bioavailability in pharmaceutical contexts .

Key Molecular Properties

PropertyValue
Molecular Weight252.66 g/mol
Melting Point180–182°C (estimated)
Boiling Point420°C (predicted)
SolubilityLow in water; soluble in DMSO

The compound’s crystalline structure and dipole moment are influenced by the electron-withdrawing effects of chlorine and fluorine, which also dictate its reactivity in synthetic pathways .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A validated synthesis route involves the oxidation of 2-(2-chlorophenyl)-4-fluorobenzaldehyde using sodium chlorite (NaClO₂) and hydrochloric acid (HCl) in acetonitrile. The reaction proceeds under controlled temperatures (0–80°C), yielding the target compound with a 90.8% efficiency after purification via column chromatography . Critical steps include:

  • Dissolving the aldehyde precursor in acetonitrile at 0°C.

  • Gradual addition of NaClO₂ and HCl to initiate oxidation.

  • Thermal activation at 80°C to complete the reaction.

  • Acidification, extraction, and chromatographic purification.

Industrial-Scale Production

Industrial methods optimize cost and yield through continuous flow reactors and automated systems. For example, the nitration of 2-chloro-4-fluorotrichlorotoluene in sulfuric acid produces intermediates that are hydrolyzed to the carboxylic acid . This approach minimizes byproducts like 3-nitro isomers, which are common in traditional nitration routes .

Chemical Reactivity and Functionalization

The compound participates in three primary reaction types:

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position undergoes substitution with amines or alkoxides under Pd catalysis.

  • Carboxylic Acid Derivitization: The -COOH group forms esters, amides, or acyl chlorides, enabling further functionalization.

  • Electrophilic Fluorination: The fluorine atom can be replaced via halogen exchange under high-temperature conditions.

Comparative studies with analogues (e.g., 2-bromo-4-fluorobenzoic acid) reveal that the chlorine substituent enhances electrophilicity by 15–20% relative to bromine, as measured by Hammett constants .

Activity TypeModel SystemKey Finding
AntimicrobialS. aureusMIC = 64 µM
Anti-InflammatoryMacrophage culture50% TNF-α reduction at 50 µM
CytotoxicityHEK293 cellsIC₅₀ > 200 µM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antifungal agents. For example, derivatization with piperazine yields candidates with IC₅₀ values < 100 nM against Candida albicans .

Material Science

In liquid crystal displays, its rigid biphenyl core improves thermal stability. Blending with 4-cyano-4'-pentylbiphenyl (5CB) elevates clearing points by 15°C, enhancing display performance .

Case Studies in Recent Research

Antifungal Agent Development

A 2024 study modified the carboxylic acid group to hydrazides, achieving 99% inhibition of C. albicans biofilms at 10 µM. The lead compound exhibited low hepatotoxicity in murine models .

Enzyme Inhibition Profiling

Screening against 12 kinases revealed selective inhibition of JAK3 (IC₅₀: 0.8 µM) over JAK1 (IC₅₀: >50 µM), highlighting its potential in autoimmune disease therapy .

Future Directions and Challenges

Current research focuses on:

  • Targeted Drug Delivery: Conjugating the compound with nanoparticles to enhance bioavailability.

  • Green Synthesis: Developing solvent-free reactions using microwave irradiation.

  • Structure-Activity Relationships: Systematic modification of the chlorophenyl and fluorine substituents.

Challenges include mitigating oxidative degradation during storage and improving selectivity in kinase inhibition.

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